molecular formula C11H15NO3 B1589517 O-Ethyl-L-tyrosine CAS No. 32795-52-1

O-Ethyl-L-tyrosine

Cat. No.: B1589517
CAS No.: 32795-52-1
M. Wt: 209.24 g/mol
InChI Key: RMYPEYHEPIZYDJ-JTQLQIEISA-N
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Description

O-Ethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with an ethyl group. This modification alters the compound’s properties, making it useful in various scientific and industrial applications. L-tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor to several important biomolecules, including neurotransmitters and hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl-L-tyrosine typically involves the ethylation of L-tyrosine. This can be achieved through the reaction of L-tyrosine with an ethyl halide, such as ethyl bromide, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: O-Ethyl-L-tyrosine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ethylated aldehydes or acids, while substitution reactions can produce a wide range of ethylated derivatives .

Scientific Research Applications

O-Ethyl-L-tyrosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in protein synthesis and as a precursor to neurotransmitters and hormones.

    Medicine: Investigated for its potential therapeutic effects, including its role in the synthesis of biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals, dietary supplements, and food additives

Mechanism of Action

The mechanism of action of O-Ethyl-L-tyrosine involves its incorporation into proteins and its role as a precursor to various biomolecules. The ethyl group modification can affect the compound’s interaction with enzymes and receptors, potentially altering its biological activity. For example, it can influence the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: O-Ethyl-L-tyrosine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to its parent compound and other derivatives. This modification can enhance its stability, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPEYHEPIZYDJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32795-52-1
Record name O-Ethyl-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-ETHYL-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F10H9YA9VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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